molecular formula C55H40N2O3S3 B12591964 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine CAS No. 650606-91-0

2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine

Cat. No.: B12591964
CAS No.: 650606-91-0
M. Wt: 873.1 g/mol
InChI Key: FLFUCPCTAHKEBL-UHFFFAOYSA-N
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Description

2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes methoxy, phenyl, and thiophene groups attached to a pyrimidine core.

Preparation Methods

The synthesis of 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the substitution of chlorine atoms on a pyrimidine ring with the corresponding methoxy-phenyl-thiophene groups. This process often requires the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may involve refluxing the solution in the presence of an excess of the corresponding amine

Chemical Reactions Analysis

2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced phenyl derivatives.

Scientific Research Applications

2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but its interactions are believed to be influenced by the presence of methoxy, phenyl, and thiophene groups .

Comparison with Similar Compounds

2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

650606-91-0

Molecular Formula

C55H40N2O3S3

Molecular Weight

873.1 g/mol

IUPAC Name

2,4,6-tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine

InChI

InChI=1S/C55H40N2O3S3/c1-58-46-31-38(52-28-25-49(61-52)35-13-7-4-8-14-35)19-22-41(46)44-34-45(42-23-20-39(32-47(42)59-2)53-29-26-50(62-53)36-15-9-5-10-16-36)57-55(56-44)43-24-21-40(33-48(43)60-3)54-30-27-51(63-54)37-17-11-6-12-18-37/h4-34H,1-3H3

InChI Key

FLFUCPCTAHKEBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(S2)C3=CC=CC=C3)C4=CC(=NC(=N4)C5=C(C=C(C=C5)C6=CC=C(S6)C7=CC=CC=C7)OC)C8=C(C=C(C=C8)C9=CC=C(S9)C1=CC=CC=C1)OC

Origin of Product

United States

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